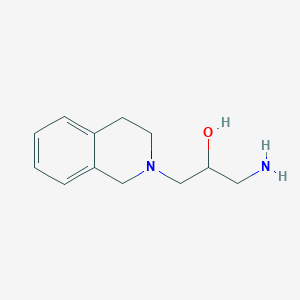
1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol
Übersicht
Beschreibung
1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.289. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
It’s worth noting that compounds with a 1,2,3,4-tetrahydroisoquinoline (thiq) structure, which is present in the compound , have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that your compound might also have similar properties, but specific studies would be needed to confirm this.
Biologische Aktivität
1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol, also known as (S)-1-amino-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol, is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H18N2O
- Molecular Weight : 206.29 g/mol
- CAS Number : 1616077-51-0
This compound features a dihydroisoquinoline structure, which is significant in medicinal chemistry due to its diverse biological activities.
Pharmacological Effects
Research indicates that compounds with a dihydroisoquinoline core exhibit various pharmacological effects, including:
- Antioxidant Activity : Studies have shown that derivatives of dihydroisoquinoline possess strong antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective effects. Dihydroisoquinolines have been associated with the modulation of neurotransmitter systems, which could be beneficial in treating neurodegenerative disorders .
- Antiviral Activity : Preliminary studies suggest that certain derivatives can exhibit antiviral properties. For instance, research on similar compounds has indicated effectiveness against various viral strains .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Modulation of Enzymatic Activity : Compounds in this class may inhibit specific enzymes involved in disease pathways. For example, they can act as inhibitors of proteases or polymerases critical for viral replication .
- Receptor Interaction : The compound may interact with neurotransmitter receptors (e.g., dopamine and serotonin receptors), influencing mood and cognitive functions .
Neuroprotective Study
A study published in PubMed highlighted the neuroprotective effects of 3,4-dihydroisoquinoline derivatives. The research demonstrated that these compounds could reduce neuronal apoptosis induced by oxidative stress. The findings suggest potential therapeutic applications in conditions like Alzheimer's disease .
Antiviral Research
In a recent investigation into the antiviral properties of tetrahydroisoquinoline derivatives against coronavirus strains, some compounds exhibited promising inhibitory activity. This study emphasizes the importance of structural modifications in enhancing biological efficacy .
Comparative Analysis
The following table summarizes the biological activities reported for this compound and related compounds:
Eigenschaften
IUPAC Name |
1-amino-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-7-12(15)9-14-6-5-10-3-1-2-4-11(10)8-14/h1-4,12,15H,5-9,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWDGTKESWRSML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














